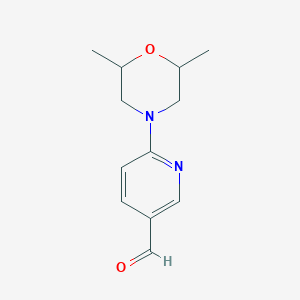

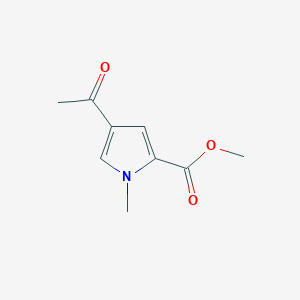

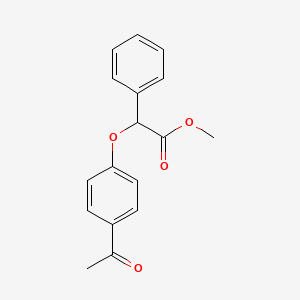

![molecular formula C11H15N3O B1303741 2-[(1-乙基-1H-苯并咪唑-2-基)氨基]乙醇 CAS No. 86978-98-5](/img/structure/B1303741.png)

2-[(1-乙基-1H-苯并咪唑-2-基)氨基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are particularly recognized for their potential as antiulcer agents, as they can act as inhibitors of the H+/K(+)-ATPase enzyme, which is crucial for gastric acid secretion .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols, catalyzed by a manganese(I) complex with a tridentate NNS ligand. This method allows for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles . Although the specific synthesis of "2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Benzimidazole derivatives often exhibit interesting structural characteristics. For instance, in the case of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, the non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar, and the dihedral angle between this plane and the benzotriazole ring is significant . Similarly, the title compound in another study crystallizes with two molecules and one ethanol solvent molecule in the asymmetric unit, with the benzene and benzimidazole rings subtending small dihedral angles, indicating a nearly planar structure . These structural analyses suggest that "2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol" may also exhibit a planar structure around the benzimidazole moiety, which could be relevant to its biological activity.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The synthesis of related compounds often involves reactions such as condensation, cyclization, substitution, and esterification . For example, the synthesis of a nitroimidazole ethanol derivative was achieved by substituting 2-bromoethanol with 2-nitroimidazole . These reactions are indicative of the chemical versatility of benzimidazole derivatives and suggest that "2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol" could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in organic solvents, which is beneficial for their application in medicinal chemistry. The crystal structure of one such derivative shows the presence of intermolecular hydrogen bonding, which could influence the compound's solubility and stability . The antiulcer activity of a related compound was significantly higher than that of cimetidine, a well-known H+/K(+)-ATPase inhibitor, indicating the potency of benzimidazole derivatives in this application . These properties are likely to be relevant for "2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol" as well, although specific data on this compound is not provided in the papers.

科学研究应用

合成和表征

催化合成:乙基 2-((1H-苯并[d]咪唑-2-基氨基)(芳基)甲硫)乙酸酯,该化合物类似物,已通过涉及 2-氨基苯并咪唑的一锅多组分反应有效合成。这种由纳米铜 Y 沸石催化的合成方法具有产率高、反应时间短、产品易分离等优点。该途径具有开发苯甲嘧啶和甲苯咪唑衍生物等杀菌剂以及基于 2-氨基苯并咪唑核心的含硫肽衍生物的潜力 (Kalhor,2015)。

金属络合物的形成:研究重点介绍了涉及该化合物衍生物的 Pd(II) 和 Pt(II) 复合物的合成和结构解析,表明在抗肿瘤活性方面具有潜力。该研究表明,这些在金属周围具有正方形平面几何结构的配合物可能有利于抗菌应用和细胞毒性研究 (Abdel-Ghani 和 Mansour,2012)。

药物和生物应用

抗肿瘤活性:已探索某些涉及苯并咪唑衍生物的配合物的抗肿瘤潜力,特别关注它们的结构和与钯和铂等金属的相互作用。这些研究有助于理解这些化合物的药理潜力和结构特性 (Abdel-Ghani 和 Mansour,2012)。

抗菌活性:苯并咪唑衍生物已被研究其对各种病原体的抗菌特性。特定的衍生物显示出显着的活性,为开发新的抗菌剂奠定了基础,重点是对抗耐药菌株 (Khabnadideh 等人,2012)。

酶抑制和增溶性研究:已评价合成的苯并咪唑衍生物对乙酰胆碱酯酶和脂氧合酶等酶的抑制活性。这些研究对于了解这些化合物与生物分子的相互作用及其潜在治疗应用至关重要 (Taj 等人,2020)。

材料科学和化学

晶体学和结构分析:已经分析了各种苯并咪唑衍生物的晶体结构,包括与该化合物相似的结构。这些研究提供了对分子构型、相互作用以及在材料科学和分子设计中的潜在应用的见解 (Liu、Liu 和 Yuan,2013)。

聚合物中的光学性能:苯并咪唑生色团已被掺入聚合物中,研究了它们的非线性光学 (NLO) 性能。这项研究对于开发具有特定光学特性的新材料以用于电子和光子学至关重要 (Carella 等人,2007)。

未来方向

The future directions for research on 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could potentially be developed into a therapeutic agent .

属性

IUPAC Name |

2-[(1-ethylbenzimidazol-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-14-10-6-4-3-5-9(10)13-11(14)12-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZCFFWOJSZWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378254 |

Source

|

| Record name | 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol | |

CAS RN |

86978-98-5 |

Source

|

| Record name | 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

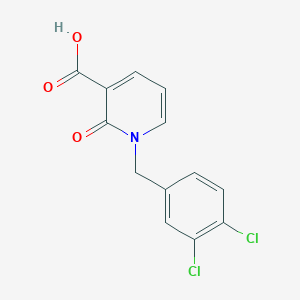

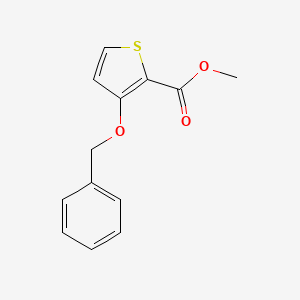

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

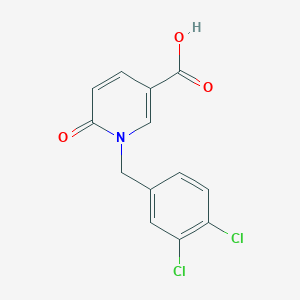

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

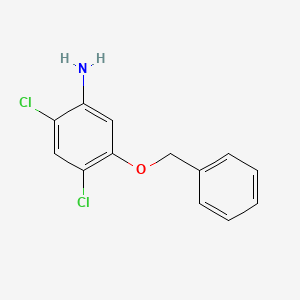

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)